甲羟安定

描述

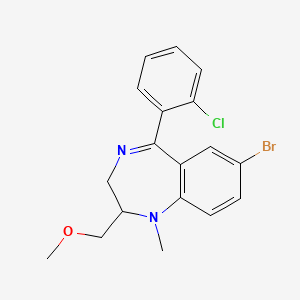

甲硫氮卓,商品名为Talis,是一种苯二氮卓类衍生物。 它主要用作抗焦虑药,这意味着它有助于减轻焦虑。 与其他苯二氮卓类药物(如地西泮或溴氮卓)不同,甲硫氮卓的镇静或肌肉松弛作用相对较弱 .

科学研究应用

甲硫氮卓有几种科学研究应用:

化学: 它被用作苯二氮卓类衍生物研究中的参考化合物。

生物学: 它被用于研究苯二氮卓类药物对中枢神经系统的影响。

医学: 它被用于临床试验以评估其作为抗焦虑药的疗效和安全性。

作用机制

甲硫氮卓通过增强神经递质 γ-氨基丁酸 (GABA) 在 GABA-A 受体上的作用来发挥作用。 这会导致氯离子流入神经元增加,从而导致超极化和神经元兴奋性降低。 主要分子靶标是 GABA-A 受体,所涉及的通路是 GABA 能通路 .

生化分析

Biochemical Properties

Metaclazepam interacts with various enzymes and proteins in the body. The major metabolic pathways of Metaclazepam involve stepwise demethylation of the O-methyl and/or the N-methyl group to O-demethyl-metaclazepam, N-demethyl-metaclazepam, and bis-demethyl-metaclazepam . Further aromatic hydroxylation yields another metabolite .

Cellular Effects

It is known that Metaclazepam has less sedative or muscle relaxant properties than other benzodiazepines , suggesting that it may have specific effects on neuronal cells.

Molecular Mechanism

The molecular mechanism of Metaclazepam involves interactions with the gamma-aminobutyric acid (GABA) receptors in the brain, similar to other benzodiazepines

Metabolic Pathways

Metaclazepam is involved in several metabolic pathways. The major metabolic pathways of Metaclazepam involve stepwise demethylation of the O-methyl and/or the N-methyl group . Further aromatic hydroxylation yields another metabolite .

准备方法

甲硫氮卓可以通过酰基二胺与氧氯化磷发生环化反应合成,生成两种异构体化合物的混合物。 然后将该混合物使用甲醇中的甲醇钠转化为 1-甲基-2-甲氧基甲基-5-(2'-氯苯基)-2,3-二氢-1H-1,4-苯并二氮卓 . 工业生产方法通常涉及类似的合成路线,但规模更大,确保纯度和一致性。

化学反应分析

甲硫氮卓会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢。 常用试剂包括高锰酸钾和过氧化氢。

还原: 这种反应涉及添加氢气或去除氧气。 常用试剂包括氢化锂铝和硼氢化钠。

取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。 常用试剂包括卤素和烷化剂。

从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱卤产物。

相似化合物的比较

甲硫氮卓类似于其他苯二氮卓类药物,如地西泮、溴氮卓和氯氮卓。 它不同于这些化合物,因为它具有相对较弱的镇静或肌肉松弛作用。 这使得它成为一种更具选择性的抗焦虑药 .

类似化合物的列表

- 地西泮

- 溴氮卓

- 氯氮卓

- 劳拉西泮

- 阿普唑仑

属性

IUPAC Name |

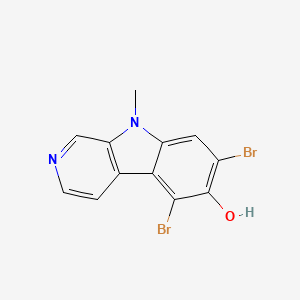

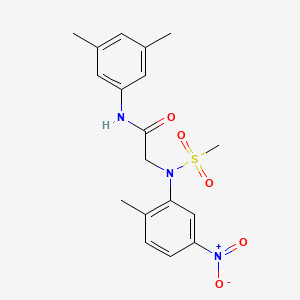

7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrClN2O/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22/h3-9,13H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABYCCJHARSRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905121 | |

| Record name | 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84031-17-4 | |

| Record name | Metaclazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84031-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaclazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084031174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METACLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2N2B1303L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Metaclazepam exert its anxiolytic effects?

A1: Metaclazepam, a 1,4-benzodiazepine derivative, exerts its anxiolytic effects primarily by binding to the benzodiazepine site on the GABAA receptor complex in the central nervous system. [] This binding enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, leading to reduced neuronal excitability and anxiolytic effects. []

Q2: Does Metaclazepam affect other neurotransmitter systems?

A2: While Metaclazepam's primary mechanism involves the GABAergic system, studies in pithed rats and anesthetized cats indicate that it does not demonstrate specific interactions with alpha- or beta-adrenoceptors. []

Q3: What is the molecular formula and weight of Metaclazepam?

A3: Metaclazepam is chemically designated as 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1H-1,4-benzodiazepine hydrochloride. [] Unfortunately, the provided abstracts do not explicitly state the molecular formula or weight.

Q4: Are there specific analytical methods for Metaclazepam detection and quantification?

A4: Yes, various analytical methods have been developed for Metaclazepam. These include polarographic methods, particularly differential pulse polarography (DPP), which offer high sensitivity for both the pure compound and tablet formulations. [, ] Additionally, liquid chromatography coupled with mass spectrometry (LC/MS) has been employed, enabling simultaneous screening, identification, and quantification of Metaclazepam alongside other benzodiazepines in plasma samples. []

Q5: How does the structure of Metaclazepam contribute to its pharmacological profile?

A5: The 2-methoxymethyl substitution on the 1,4-benzodiazepine ring of Metaclazepam plays a key role in its pharmacological activity. This structural feature contributes to its unique profile, characterized by a higher selectivity for anxiolytic effects compared to other benzodiazepines. []

Q6: What are the primary metabolic pathways of Metaclazepam in humans?

A6: Metaclazepam undergoes metabolism in the liver, with N-desmethylmetaclazepam identified as a major metabolite found in breast milk. [] Additionally, two metabolites possessing a lactam structure have also been detected. []

Q7: How is Metaclazepam absorbed and distributed in the body?

A7: While the provided abstracts do not offer detailed pharmacokinetic parameters, they indicate that oral administration of Metaclazepam leads to absorption and distribution throughout the body, with detectable levels in plasma and breast milk. [] The presence of Metaclazepam and its metabolites in breast milk suggests that caution should be exercised when administering it to lactating women. []

Q8: Has Metaclazepam's efficacy as an anxiolytic been clinically evaluated?

A8: Yes, multiple double-blind, placebo-controlled clinical trials have demonstrated the efficacy of Metaclazepam in treating anxiety disorders. These studies showed significant improvements in anxiety symptoms compared to placebo, as measured by both physician-rated scales (e.g., Hamilton Anxiety Rating Scale) and patient-reported outcomes (e.g., Erlangen Anxiety Scale, Self-Rating Anxiety Scale). [, , , ]

Q9: Does Metaclazepam impact psychomotor performance or cognitive function?

A9: Studies investigating the effects of Metaclazepam on psychomotor performance have found no significant impairments when administered at a 15 mg nocturnal dose. [] This suggests that Metaclazepam, particularly when taken at bedtime, may possess a favorable profile regarding daytime alertness and cognitive function. [, ]

Q10: Does Metaclazepam interact with alcohol?

A11: Concomitant consumption of Metaclazepam and alcohol can lead to an additive effect on psychophysical performance impairment. This means that the combined effects of the two substances are more pronounced than the effects of either substance alone. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

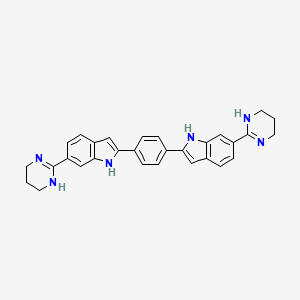

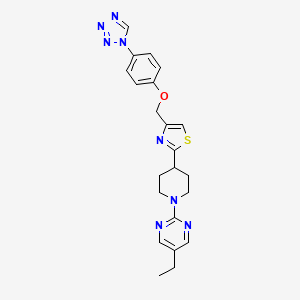

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)

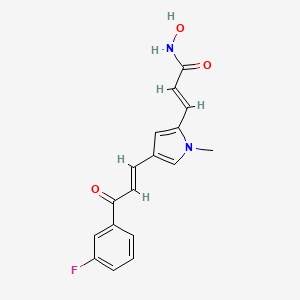

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)

![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)

![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)